molecular formula C18H29N3O3S B7032200 N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide

N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide

Cat. No.: B7032200
M. Wt: 367.5 g/mol
InChI Key: OLXGVQHCSQJCOC-UHFFFAOYSA-N
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Description

N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H29N3O3S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-20(2)17(13-15-7-5-4-6-8-15)18(22)21-11-9-16(10-12-21)14-19-25(3,23)24/h4-8,16-17,19H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXGVQHCSQJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)N2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide involves a multi-step process. One common route includes the initial formation of the piperidinyl structure followed by acylation and sulfonamide formation. The piperidine nucleus is typically constructed via cyclization reactions using appropriate starting materials. The final steps involve the introduction of the dimethylamino group and subsequent acylation to form the desired compound. Reaction conditions often require controlled temperatures, specific pH levels, and catalysts to enhance yield and purity.

Industrial Production Methods: Industrial production methods often leverage optimized synthetic routes to scale up the process efficiently. Techniques such as continuous flow synthesis and the use of automated reactors help in maintaining consistency and reducing production costs. The choice of solvents, purification methods, and reaction monitoring are crucial for the large-scale production of this compound.

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: : Employs reagents like lithium aluminum hydride or sodium borohydride in appropriate solvents.

  • Substitution: : Involves nucleophiles or electrophiles depending on the desired substitution.

Major Products: The reactions yield various products depending on the reagents and conditions used. For instance, oxidation may produce ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to be a versatile building block in organic synthesis.

Biology: In biological research, it is studied for its interactions with enzymes and receptors. Its structure enables it to bind selectively to certain biomolecules, making it a useful tool in studying biochemical pathways.

Medicine: Medically, it has potential therapeutic applications due to its pharmacological properties. It is investigated for its potential use in treating certain diseases by modulating biological targets.

Industry: Industrial applications include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in formulating products with specific characteristics.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. Its structural components allow it to fit into active sites, altering the function of these biomolecules. The dimethylamino group, for example, can enhance binding affinity through electrostatic interactions, while the sulfonamide group may contribute to hydrogen bonding.

Comparison with Similar Compounds

Compared to similar compounds, N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide stands out due to its specific combination of functional groups which impart unique reactivity and biological activity. Similar compounds include those with variations in the piperidine ring or substitutions at different positions, such as:

  • N-[[1-[2-(methylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]methanesulfonamide

  • N-[[1-[2-(dimethylamino)-3-phenylpropanoyl]piperidin-4-yl]methyl]benzenesulfonamide

These variations can lead to differences in their chemical behavior and applications, highlighting the importance of this compound’s unique structure.

This compound is a fascinating subject for further study and application, bridging gaps between various scientific disciplines and offering numerous possibilities for innovation and discovery.

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